2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide 2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1340842-53-6
VCID: VC7091935
InChI: InChI=1S/C21H20FN3O2/c22-17-12-6-5-11-16(17)19(26)24-21(13-7-2-8-14-21)20-23-18(25-27-20)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)
SMILES: C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Molecular Formula: C21H20FN3O2
Molecular Weight: 365.408

2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

CAS No.: 1340842-53-6

Cat. No.: VC7091935

Molecular Formula: C21H20FN3O2

Molecular Weight: 365.408

* For research use only. Not for human or veterinary use.

2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide - 1340842-53-6

Specification

CAS No. 1340842-53-6
Molecular Formula C21H20FN3O2
Molecular Weight 365.408
IUPAC Name 2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Standard InChI InChI=1S/C21H20FN3O2/c22-17-12-6-5-11-16(17)19(26)24-21(13-7-2-8-14-21)20-23-18(25-27-20)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)
Standard InChI Key JIDFNJAWSZEMOZ-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide consists of three primary components:

  • A 2-fluorobenzamide core, providing a polar amide group and fluorine substituent that enhances metabolic stability and membrane permeability .

  • A cyclohexyl group attached to the amide nitrogen, introducing conformational rigidity and lipophilicity .

  • A 3-phenyl-1,2,4-oxadiazole moiety, a nitrogen-oxygen heterocycle known for its electron-deficient character and role in modulating receptor binding .

The IUPAC name systematically describes this arrangement: the parent benzamide is substituted at the 2-position with fluorine, while the nitrogen atom of the amide is linked to a cyclohexyl group that itself bears a 3-phenyl-1,2,4-oxadiazol-5-yl substituent.

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₂₂FN₃O₂Estimated
Molecular Weight379.43 g/molCalculated
Hydrogen Bond Donors1 (amide NH)Analog
Hydrogen Bond Acceptors5 (amide O, oxadiazole N/O)Analog
Polar Surface Area~55–60 ŲAnalog

Synthesis and Structural Elucidation

Retrosynthetic Analysis

The synthesis of 2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can be conceptualized through three key intermediates:

  • 2-Fluorobenzoic acid (precursor to the benzamide).

  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine (amine component).

  • Coupling reagents for amide bond formation (e.g., EDCI, HOBt).

Formation of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine

  • Cyclohexanecarboxylic acid hydrazide: Cyclohexanecarboxylic acid is treated with hydrazine hydrate to form the corresponding hydrazide .

  • Cyclocondensation with benzoyl chloride: Reaction with benzoyl chloride in phosphorous oxychloride (POCl₃) yields 5-cyclohexyl-3-phenyl-1,2,4-oxadiazole .

  • Nitration and reduction: Introduction of an amino group via nitration (HNO₃/H₂SO₄) followed by reduction (SnCl₂/HCl) generates the amine .

Amide Coupling

The final step involves coupling 2-fluorobenzoic acid with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine using a carbodiimide coupling agent (e.g., EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane .

Table 2: Synthetic Pathway Overview

StepReactionReagents/ConditionsYield
1Hydrazide formationNH₂NH₂, EtOH, reflux85–90%
2Oxadiazole synthesisPOCl₃, 80°C, 6h70–75%
3NitrationKNO₃, H₂SO₄, 0°C→RT65%
4ReductionSnCl₂, HCl, RT60%
5Amide couplingEDCI, HOBt, DCM, RT55–60%

Physicochemical Properties

Lipophilicity and Solubility

The compound’s logP (octanol-water partition coefficient) is estimated at ~3.7–4.0, comparable to analogs like 4-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide (logP = 3.69) . This indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is likely low (logSw ≈ -4.0), necessitating formulation with co-solvents .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include ~1660 cm⁻¹ (amide C=O), 1590 cm⁻¹ (oxadiazole C=N), and 1515 cm⁻¹ (aromatic C=C) .

  • ¹H NMR: Expected signals at δ 1.2–2.2 ppm (cyclohexyl CH₂), δ 7.3–8.4 ppm (aromatic protons), and δ 8.8 ppm (oxadiazole proton) .

  • Mass Spectrometry: Molecular ion peak at m/z 379.43 (M+H⁺) .

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